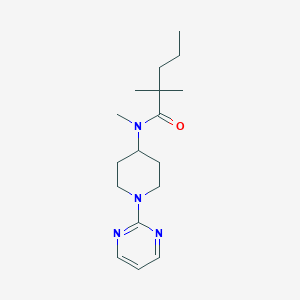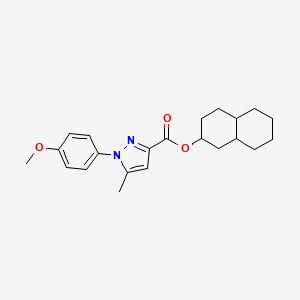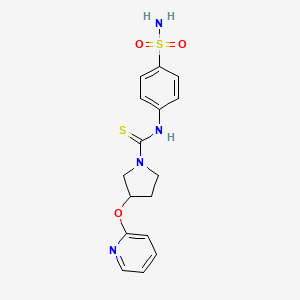![molecular formula C22H19N3O2 B7430302 N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide](/img/structure/B7430302.png)
N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide, also known as CC-115, is a novel small molecule inhibitor of the mTOR kinase pathway. The mTOR pathway is involved in many cellular processes, including cell growth, proliferation, and survival. Inhibition of this pathway has been shown to have potential therapeutic benefits in a variety of diseases, including cancer, autoimmune disorders, and metabolic disorders.
Wirkmechanismus
N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide inhibits the mTOR kinase pathway by binding to the active site of the mTOR kinase. This prevents the activation of downstream signaling pathways that are involved in cell growth, proliferation, and survival. Inhibition of the mTOR pathway also leads to the activation of autophagy, a cellular process that helps to remove damaged or dysfunctional proteins and organelles.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer models, this compound has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and reduce angiogenesis. In autoimmune disorders, this compound has been shown to reduce inflammation, inhibit the activation of immune cells, and improve disease symptoms. In metabolic disorders, this compound has been shown to improve glucose metabolism, reduce insulin resistance, and improve lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has a high affinity for the mTOR kinase, which makes it a potent inhibitor of the mTOR pathway. However, there are also limitations to the use of this compound in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its duration of action in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide. One potential application is in combination therapy for cancer. This compound has been shown to enhance the efficacy of other anticancer therapies, such as chemotherapy and radiation therapy. Another potential application is in the treatment of neurodegenerative disorders. The mTOR pathway has been implicated in the pathogenesis of several neurodegenerative disorders, and inhibition of this pathway may have therapeutic benefits. Finally, this compound may have potential applications in aging research, as the mTOR pathway has been implicated in the aging process.
Synthesemethoden
N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide can be synthesized using a multi-step process, which involves the reaction of various chemical intermediates. The final product is obtained through a coupling reaction between a pyridine-2-carboxylic acid derivative and a cyclopropanecarbonyl chloride derivative. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide has been extensively studied in preclinical models of cancer, autoimmune disorders, and metabolic disorders. In cancer models, this compound has been shown to inhibit tumor growth and enhance the efficacy of other anticancer therapies. In autoimmune disorders, this compound has been shown to reduce inflammation and improve disease symptoms. In metabolic disorders, this compound has been shown to improve glucose metabolism and reduce insulin resistance.
Eigenschaften
IUPAC Name |
N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-21(16-6-7-16)24-18-8-10-19(11-9-18)25-22(27)20-14-17(12-13-23-20)15-4-2-1-3-5-15/h1-5,8-14,16H,6-7H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVWSCAGTKUUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)NC(=O)C3=NC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[1-(6-benzylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-3-amine](/img/structure/B7430222.png)
![N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide](/img/structure/B7430230.png)
![N-(4-acetamidophenyl)-2-[(1S,4S)-5-(3-methoxypropanoyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B7430240.png)

![benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate](/img/structure/B7430245.png)
![[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate](/img/structure/B7430261.png)
![tert-butyl 1-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B7430265.png)
![1-N-[(4-cyano-3-methoxyphenyl)methyl]-1-N'-(2,6-difluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B7430273.png)
![N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-chloro-N-ethylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B7430280.png)

![N-[4-(cyclopropanecarbonylamino)phenyl]-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7430298.png)

![Methyl 2-chloro-5-[[1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-3-fluorobenzoate](/img/structure/B7430308.png)
![3-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-phenylethylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7430313.png)
